Benzenemethanamine, N-butyl-3,4-dichloro-
Overview
Description
Benzenemethanamine, N-butyl-3,4-dichloro-, is a versatile chemical compound utilized in various scientific research applications due to its unique properties and potential for diverse reactions12. It is also known as BDCA3.
Synthesis Analysis
Unfortunately, the specific synthesis process for Benzenemethanamine, N-butyl-3,4-dichloro- is not readily available from the sources I have access to. However, it’s worth noting that the synthesis of such compounds typically involves complex organic chemistry procedures.Molecular Structure Analysis
The exact molecular structure of Benzenemethanamine, N-butyl-3,4-dichloro- is not provided in the available resources. However, similar compounds like Benzenemethanamine, 3,4-dimethyl- and Benzenemethanamine, 4-methoxy- have their structures available as 2D Mol files or computed 3D SD files45.Chemical Reactions Analysis
The specific chemical reactions involving Benzenemethanamine, N-butyl-3,4-dichloro- are not detailed in the available resources. However, given its structure, it can be inferred that it may undergo a variety of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzenemethanamine, N-butyl-3,4-dichloro- are not detailed in the available resources. However, similar compounds have their properties listed, which may provide some insight6.Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : Benzenemethanamine derivatives can be synthesized through various methods including reductive amination. Different solvents like 1,2-dichloroethane and catalysts like silica chloride are used to optimize yield and reaction conditions (Muhammad, Jimoh, & Awwal, 2018).
Pharmaceutical Intermediates
- HIV Protease Inhibitors : Certain derivatives of benzenemethanamine serve as precursors for compounds acting as HIV protease inhibitors. Their production process, including batch and continuous flow systems, has been studied for efficiency (Pollet et al., 2009).
Anticonvulsant Agents
- Novel Schiff Bases : Schiff bases of benzenemethanamine derivatives have shown potential as anticonvulsant agents. Their efficacy is evaluated through various tests, confirming some compounds' significant seizure protection (Pandey & Srivastava, 2011).
Enantioselective Catalysis
- Chiral Catalysts : Some derivatives are used in enantioselective phase-transfer alkylation, a process important in producing optically active primary amines (Eddine & Cherqaoui, 1995).
Stationary Phases in Chromatography
- Liquid Crystal Phases : Benzenemethanamine derivatives have been utilized as stationary phases in gas-liquid chromatography, aiding in the separation of complex mixtures (Naikwadi et al., 1980).
Dehydrating Agents in Organic Synthesis
- Pyrimidinones, Azetidinones Synthesis : Specific chloride salts of benzenemethanamine are effective dehydrating agents for synthesizing pyrimidinones and azetidinones via cycloaddition reactions (Singh et al., 1991).
Synthesis of Chlorinated Compounds
- Antidepressant Potential : Tetracyclic compounds derived from benzenemethanamine showed significant antidepressant effects in mice, indicating potential for developing new antidepressant drugs (Karama et al., 2016).
Labeling of Proteins
- Undecagold Clusters : Derivatives have been used to create highly water-soluble undecagold clusters for specific labeling of proteins, crucial in biochemical studies (Jahn, 1989).
Charge Transport in OLEDs
- Optical and Electronic Properties : N-butyl-1,8-naphthalimide derivatives of benzenemethanamine exhibit properties suitable for use in organic light-emitting diodes (OLEDs) as charge transport and luminescent materials (Sun & Jin, 2014).
Safety And Hazards
The safety and hazards associated with Benzenemethanamine, N-butyl-3,4-dichloro- are not specified in the available resources. However, like all chemicals, it should be handled with appropriate safety measures7.
Future Directions
The future directions for the use of Benzenemethanamine, N-butyl-3,4-dichloro- are not specified in the available resources. Given its versatility, it could potentially be used in a variety of scientific research applications1.
Relevant Papers
Unfortunately, specific papers related to Benzenemethanamine, N-butyl-3,4-dichloro- were not found in the available resources. However, further research in scientific databases could provide more detailed information.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJVLADBODSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946289 | |
Record name | N-[(3,4-Dichlorophenyl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-butyl-3,4-dichloro- | |
CAS RN |
60509-37-7, 23530-78-1 | |
Record name | N-Butyl-3,4-dichlorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60509-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N-butyl-3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3,4-Dichlorophenyl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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